2-Hydrazinobenzothiazole
Overview
Description
IDO1IN1, also known as 2 HzBTZ, is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. IDO1IN1 has garnered significant attention in the field of oncology due to its potential to modulate immune responses and enhance the efficacy of cancer therapies .
Mechanism of Action
Target of Action
2-Hydrazinobenzothiazole primarily targets the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the immune system by regulating tryptophan levels and thus controlling immune responses .
Mode of Action
The compound interacts with the IDO1 enzyme through its hydrazine group . This interaction inhibits the activity of IDO1, leading to changes in tryptophan metabolism .
Biochemical Pathways
By inhibiting IDO1, this compound affects the tryptophan metabolism pathway . This can lead to downstream effects on immune responses, as tryptophan levels are critical for immune cell function .
Result of Action
The inhibition of IDO1 by this compound can lead to changes in immune responses . This could potentially be harnessed for the treatment of diseases where the immune response is a key factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDO1IN1 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure of IDO1IN1 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific substituents to enhance its inhibitory activity against IDO1.
Industrial Production Methods
Industrial production of IDO1IN1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure consistent product quality.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
IDO1IN1 undergoes various chemical reactions, including:
Oxidation: IDO1IN1 can be oxidized to form different derivatives, which may exhibit varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on IDO1IN1, potentially altering its activity.
Substitution: Substitution reactions involve replacing specific atoms or groups in IDO1IN1 with other functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of IDO1IN1 with modified inhibitory activity. These derivatives are often tested for their efficacy in inhibiting IDO1 and their potential therapeutic applications .
Scientific Research Applications
IDO1IN1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan catabolism.
Biology: Employed in research to understand the immune-modulatory effects of IDO1 inhibition and its impact on T cell proliferation and differentiation.
Medicine: Investigated as a potential therapeutic agent in cancer immunotherapy, where it is used to enhance the efficacy of chemotherapy, radiotherapy, and immune checkpoint inhibitors.
Industry: Utilized in the development of new cancer therapies and as a lead compound for the design of more potent IDO1 inhibitors
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to IDO1IN1 in their ability to inhibit IDO1, including:
Indoximod: Another IDO1 inhibitor that modulates the immune response by blocking tryptophan catabolism.
Epacadostat: A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials for cancer therapy.
Navoximod: An IDO1 inhibitor that has shown promise in preclinical studies for its ability to enhance the efficacy of cancer immunotherapies
Uniqueness of IDO1IN1
IDO1IN1 is unique in its specific structure and functional groups, which confer high potency and selectivity for IDO1 inhibition. Its ability to modulate the immune response and enhance the efficacy of existing cancer therapies makes it a valuable compound in the field of oncology .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUYJCLUODSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060644 | |
Record name | 2(3H)-Benzothiazolone, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-21-4 | |
Record name | 2-Benzothiazolinone, hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydrazinobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Benzothiazolone, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-2-ylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAZINOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4DO3CU7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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